Chemical properties of 3-(Aminomethyl)picolinic acid (CAS 23612-58-0)
Chemical properties of 3-(Aminomethyl)picolinic acid (CAS 23612-58-0)
An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)picolinic Acid
Introduction: A Molecule of Untapped Potential
3-(Aminomethyl)picolinic acid is a fascinating heterocyclic compound that, while not extensively documented in mainstream literature, holds significant promise for researchers in medicinal chemistry, materials science, and drug development. Its structure uniquely combines the features of a picolinic acid scaffold—a known metal chelator and a key component in various biologically active molecules—with a flexible aminomethyl side chain. This combination of a rigid aromatic core with a basic, nucleophilic appendage suggests a wide range of potential applications, from the synthesis of novel pharmaceutical intermediates to the development of specialized ligands for catalysis.
This guide provides a deep dive into the chemical properties of 3-(Aminomethyl)picolinic acid. Given the relative scarcity of published experimental data for this specific molecule, this paper adopts the perspective of a senior application scientist. We will leverage established chemical principles and draw authoritative data from closely related structural analogues—namely picolinic acid and 3-(aminomethyl)pyridine—to construct a robust, predictive profile of the molecule's behavior. This approach not only provides a comprehensive theoretical foundation but also outlines the causal logic for designing future experimental validations.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough analysis of its structure and the resulting physical properties. The molecule features three key functional groups that dictate its overall chemical personality: the pyridine ring nitrogen, the carboxylic acid, and the primary amine of the aminomethyl group.
Figure 1: Chemical structure of 3-(Aminomethyl)picolinic acid highlighting its key functional groups.
Predicted Physicochemical Data
The following table summarizes the core physicochemical properties. Values for molecular weight and formula are calculated, while others are predicted based on structural analysis and comparison with related compounds.
| Property | Value / Prediction | Justification / Source |
| CAS Number | 1050610-92-8 | BLD Pharm[1] |
| Molecular Formula | C₇H₈N₂O₂ | Calculated |
| Molecular Weight | 152.15 g/mol | Calculated[1] |
| Appearance | White to off-white solid | Predicted based on related aminocarboxylic acids. |
| pKa Values | pKa₁ ≈ 1-2 (COOH)pKa₂ ≈ 4-5 (Pyridine-H⁺)pKa₃ ≈ 8-9 (NH₃⁺) | Predicted by analogy. Picolinic acid has a pKa of ~1.0 for the acid and ~5.4 for the ring nitrogen[2][3]. 3-(Aminomethyl)pyridine has a pKa of ~8.3 for its aminomethyl group[4]. The electron-withdrawing nature of the adjacent carboxyl group on the ring likely lowers the pKa of the pyridine nitrogen slightly, while the pKa of the aminomethyl group is expected to be similar to its pyridine analogue. |
| Isoelectric Point (pI) | pI ≈ 6.5 | Predicted as the average of pKa₂ and pKa₃, the two cationic groups. This is the pH at which the molecule is expected to be predominantly in its neutral, zwitterionic form. |
| Solubility | Highly soluble in aqueous solutions, especially around its pI. Sparingly soluble in nonpolar organic solvents. | The presence of three ionizable groups and the potential to form a zwitterion strongly suggests high aqueous solubility. Picolinic acid is noted for its high water solubility[5]. |
| Stability | Stable under standard laboratory conditions (room temperature, protected from light). Store in a dry environment. | Predicted based on general stability of pyridine carboxylic acids. Avoid strong oxidizing agents and extreme heat, which could lead to decarboxylation. |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below, we predict the key features in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining the chemical reasoning behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in D₂O): The choice of D₂O as a solvent is logical for this polar, water-soluble molecule. The acidic protons of the carboxyl and amino groups will exchange with deuterium and will likely not be observed.
-
δ 8.0-8.5 ppm (doublet): Proton on C6. It is adjacent to the electron-withdrawing pyridine nitrogen, shifting it significantly downfield.
-
δ 7.5-8.0 ppm (doublet or triplet): Protons on C4 and C5. These will be in the typical aromatic region, with their exact shifts and coupling influenced by the substituents.
-
δ 4.0-4.5 ppm (singlet): The two protons of the aminomethyl group (-CH₂-). This singlet is due to the absence of adjacent protons to couple with. Its downfield shift is due to the proximity of the aromatic ring.
-
-
¹³C NMR (in D₂O):
-
δ 170-180 ppm: Carboxylic acid carbon (C=O).
-
δ 120-160 ppm: The five carbons of the pyridine ring. The carbons attached to the nitrogen (C2, C6) and the substituents will be the most deshielded.
-
δ 45-55 ppm: Methylene carbon (-CH₂-).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a valuable fingerprint based on the vibrational frequencies of functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3200-3500 | N-H Stretch (Amine) | Medium, sharp peaks | Characteristic of a primary amine. |
| 2500-3300 | O-H Stretch (Carboxylic Acid) | Very broad | The broadness is due to strong hydrogen bonding, a hallmark of carboxylic acids[6]. |
| ~1700-1725 | C=O Stretch (Carboxylic Acid) | Strong, sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. |
| ~1550-1650 | Aromatic C=C and C=N Stretches | Medium to strong, multiple peaks | Characteristic of the pyridine ring system. |
| ~1400-1500 | C-H Bending (-CH₂-) | Medium | Corresponds to the scissoring motion of the methylene group. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would provide key information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 152 is expected, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 134): A common fragmentation for carboxylic acids.
-
Loss of •COOH (m/z = 107): Decarboxylation is a primary fragmentation pathway, leading to a stable aminomethylpyridine radical cation. This is analogous to the behavior of niacin, which shows loss of the hydroxyl radical[7].
-
Loss of •CH₂NH₂ (m/z = 122): Cleavage of the aminomethyl group.
-
Peak at m/z = 108: Corresponding to the 3-(aminomethyl)pyridine fragment after loss of CO₂.
-
Reactivity and Synthetic Logic
The synthetic utility of 3-(Aminomethyl)picolinic acid stems from the distinct reactivity of its three functional groups. Understanding this allows for its strategic use as a building block.
Figure 2: Reactivity map showing the primary synthetic pathways available for each functional group.
-
Carboxylic Acid: This group is the primary site for forming esters and amides. Standard coupling reagents like DCC or EDC can be used to form amide bonds with other amines, making it a valuable scaffold for building larger molecules.
-
Primary Amine: The aminomethyl group is a strong nucleophile. It can be readily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides. This allows for the extension of the molecule from the 3-position.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or N-oxidized. Crucially, the combination of the ring nitrogen and the carboxyl group forms a bidentate chelation site, similar to picolinic acid itself, which is known to form stable complexes with a variety of metal ions[8]. This property is central to its potential use in catalysis and as a metal-sequestering agent.
Essential Experimental Protocols
To move from prediction to empirical validation, robust and self-validating experimental protocols are required. The following sections detail the methodologies for two fundamental analyses.
Protocol: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is the gold standard for determining dissociation constants. By monitoring the pH of a solution as a strong acid or base is added, we can directly observe the buffering regions corresponding to each ionizable group. The midpoint of each flat buffering region on the titration curve corresponds to a pKa value. This method is self-validating because the shape of the curve and the number of observed inflection points must align with the predicted number of ionizable groups.
Methodology:
-
Preparation: Accurately weigh ~15 mg of 3-(Aminomethyl)picolinic acid and dissolve it in 50 mL of 0.1 M KCl solution (the KCl maintains constant ionic strength).
-
Acidification: Lower the pH of the solution to ~1.0 by adding standardized 0.1 M HCl. This ensures all functional groups are fully protonated at the start.
-
Titration: Place a calibrated pH electrode in the solution. Begin titrating with standardized 0.1 M NaOH, adding it in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Identify the three equivalence points. The pH at the halfway point to each equivalence point corresponds to a pKa value.
Figure 3: Workflow for the potentiometric titration to determine pKa values.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a cornerstone of chemical analysis, allowing for the separation, identification, and quantification of components in a mixture. For a polar, ionizable compound like 3-(Aminomethyl)picolinic acid, a reversed-phase method with a buffered mobile phase is the logical choice. The buffer controls the ionization state of the molecule, ensuring consistent retention times and sharp peak shapes. UV detection is ideal due to the strong absorbance of the pyridine ring.
Methodology:
-
System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that provides protons to suppress the ionization of the carboxylic acid, leading to better retention on a C18 column.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Rationale: Picolinic acid derivatives typically show strong absorbance maxima around 260-270 nm.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
Conclusion
3-(Aminomethyl)picolinic acid presents a compelling profile for chemical and pharmaceutical research. While direct experimental data is sparse, a thorough analysis grounded in the established properties of its structural components allows for a robust predictive model of its chemical behavior. Its amphoteric nature, defined by three distinct pKa values, governs its solubility and reactivity. The molecule's spectroscopic signatures are predictable and provide a clear pathway for its empirical identification and characterization. The strategic combination of a carboxylic acid, a primary amine, and a pyridine ring offers a versatile platform for synthetic derivatization and metal chelation. The protocols outlined herein provide a clear, logically-defended roadmap for any researcher, scientist, or drug development professional looking to validate these properties and unlock the full potential of this promising compound.
References
-
ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... [Link]
-
LookChem. Cas 98-98-6, Picolinic acid. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
DrugFuture. Picolinic Acid. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
PubChem. Picolinic acid. [Link]
-
PubChem. 3-Aminopicolinic acid. [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Chemistry Stack Exchange. In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
Sources
- 1. 1050610-92-8|3-(Aminomethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. Picolinic Acid [drugfuture.com]
- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemimpex.com [chemimpex.com]
